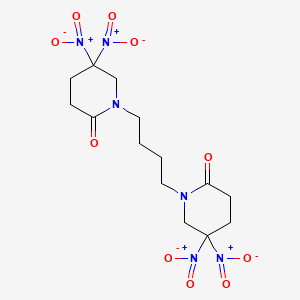
1,1'-Butane-1,4-diylbis(5,5-dinitropiperidin-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5,5-DINITRO-2-OXOPIPERIDINO)BUTYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a piperidine ring
Preparation Methods
The synthesis of 1-[4-(5,5-DINITRO-2-OXOPIPERIDINO)BUTYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of nitro groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[4-(5,5-DINITRO-2-OXOPIPERIDINO)BUTYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional nitro groups, while reduction could result in the removal of nitro groups .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, researchers are exploring its potential therapeutic applications, including its use as a drug candidate for treating specific diseases. In industry, it is used in the production of high-energy materials and other specialized chemicals .
Mechanism of Action
The mechanism of action of 1-[4-(5,5-DINITRO-2-OXOPIPERIDINO)BUTYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE involves its interaction with specific molecular targets and pathways. The nitro groups in the compound play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
1-[4-(5,5-DINITRO-2-OXOPIPERIDINO)BUTYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE can be compared with other similar compounds, such as 1,2,4-oxadiazoles and isoxazoles. These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C14H20N6O10 |
|---|---|
Molecular Weight |
432.34 g/mol |
IUPAC Name |
1-[4-(5,5-dinitro-2-oxopiperidin-1-yl)butyl]-5,5-dinitropiperidin-2-one |
InChI |
InChI=1S/C14H20N6O10/c21-11-3-5-13(17(23)24,18(25)26)9-15(11)7-1-2-8-16-10-14(19(27)28,20(29)30)6-4-12(16)22/h1-10H2 |
InChI Key |
HZSWLACSLSQLNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1=O)CCCCN2CC(CCC2=O)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-bis[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzoic acid](/img/structure/B11104825.png)
![2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11104829.png)
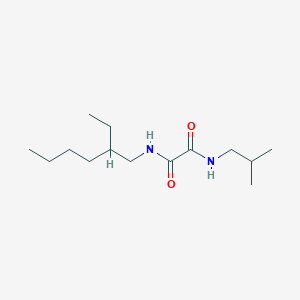
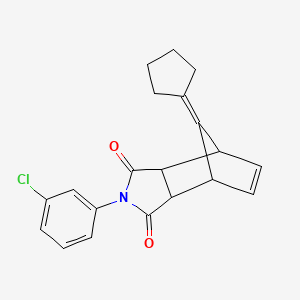
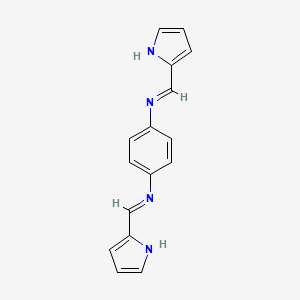
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide](/img/structure/B11104883.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11104887.png)
![N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide](/img/structure/B11104890.png)
![2-[2-(2,5-Dimethoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B11104896.png)

![6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11104911.png)
![(2,6-difluorophenyl)({[(1E)-1-(2,4-difluorophenyl)ethylidene]amino}oxy)methanone](/img/structure/B11104913.png)
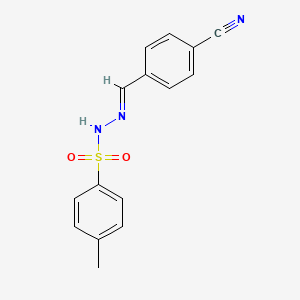
![N'-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B11104929.png)
